1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride

Catalog No.
S522398
CAS No.
160521-72-2
M.F
C16H19ClN2OS
M. Wt
322.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2...

CAS Number

160521-72-2

Product Name

1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride

IUPAC Name

1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride

Molecular Formula

C16H19ClN2OS

Molecular Weight

322.9 g/mol

InChI

InChI=1S/C16H18N2OS.ClH/c1-11(17)7-12-9-18-16-5-4-13(8-15(12)16)19-10-14-3-2-6-20-14;/h2-6,8-9,11,18H,7,10,17H2,1H3;1H

InChI Key

PYJBJMIBANAOFJ-UHFFFAOYSA-N

SMILES

CC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CS3)N.Cl

Solubility

Soluble in DMSO

Synonyms

1-(5-(2-thenyloxy)-1H-indol-3-yl)propan-2-amine, BW 72386, BW 723C86, BW-72386, BW-723C86, BW723C86

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CS3)N.Cl

Description

The exact mass of the compound BW 723C86 hydrochloride is 322.0907 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anxiety and Depression

Studies in rats suggest BW 723C86 may have anxiolytic-like effects, meaning it could reduce anxiety. This effect seems to be mediated through the activation of 5-HT2B receptors []. Further research is needed to confirm these findings and explore its potential as an anti-anxiety medication in humans.

Pain Management

Some research suggests BW 723C86 might have pain-relieving properties. Studies indicate that activating 5-HT2B receptors peripherally (outside the central nervous system) could offer an antinociceptive effect, meaning it reduces pain perception []. More research is required to understand the mechanisms and potential therapeutic applications for pain management.

Other Areas of Investigation

While the research is preliminary, BW 723C86 is also being investigated for its role in:

  • Spinal Cord Injury: Studies suggest it might help inhibit spasms after spinal cord injury, but the mechanism requires further exploration [].
  • Cellular Proliferation: Some research indicates a potential role in regulating cell proliferation through the 5-HT2B receptor [].
  • Physiological Functions: There's ongoing investigation into the role of 5-HT2B receptors in various physiological processes, including bone health, insulin secretion, and vascular relaxation [].

1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride, commonly referred to as BW 723C86 hydrochloride, is a synthetic compound known for its specificity as a 5-hydroxytryptamine 2B receptor agonist. This compound is structurally related to tryptamines and plays a significant role in research related to serotonin receptors, particularly in neurological and cardiovascular contexts. Its molecular formula is C16H19ClN2OS, with a molecular weight of approximately 286.4 g/mol .

BW 723C86 hydrochloride acts as an agonist for the 5-HT2B receptor. Agonists mimic the effects of a natural ligand (in this case, serotonin) by binding to the receptor and activating its signaling pathway []. This activation can lead to various downstream effects depending on the cell type and the specific role of the 5-HT2B receptor in that context.

Studies suggest BW 723C86 hydrochloride might be useful for investigating the role of 5-HT2B receptors in functions like platelet aggregation and smooth muscle contraction [].

The primary chemical reaction involving BW 723C86 hydrochloride is its interaction with the 5-hydroxytryptamine 2B receptor. Upon binding, it activates various intracellular signaling pathways, notably the PKA/CREB/MITF pathway. This activation can lead to downstream effects such as altered gene expression and modulation of neurotransmitter release, which are crucial for understanding its pharmacological effects .

BW 723C86 hydrochloride exhibits significant biological activity as an agonist for the 5-hydroxytryptamine 2B receptor. This receptor is implicated in various physiological processes, including cardiovascular function and central nervous system signaling. The activation of this receptor by BW 723C86 may lead to increased cardiac contractility and has been associated with pathophysiological conditions such as cardiac fibrosis. Additionally, it may influence melanin synthesis by decreasing the expression of enzymes involved in melanin production .

The synthesis of BW 723C86 hydrochloride typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the indole core: This is achieved through cyclization reactions involving appropriate aniline derivatives.
  • Introduction of the thiophen-2-ylmethoxy group: This step often involves etherification reactions where thiophenol derivatives are used.
  • Amine functionalization: The final step involves the introduction of the propan-2-amine moiety, typically through reductive amination or similar methods.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

BW 723C86 hydrochloride has several applications in scientific research:

  • Neurological Research: It is utilized to study serotonin receptor functions and their effects on central nervous system disorders.
  • Cardiovascular Research: The compound aids in investigating heart valve functions and the mechanisms underlying cardiac fibrosis.
  • Pharmacology and Drug Development: It serves as a model compound for evaluating potential therapeutic targets related to serotonin signaling pathways .

Interaction studies involving BW 723C86 hydrochloride focus on its binding affinity and efficacy at the 5-hydroxytryptamine 2B receptor compared to other serotonin receptor subtypes. These studies are critical for understanding its pharmacodynamics and potential side effects when used in therapeutic contexts. The specificity of BW 723C86 for the 5-hydroxytryptamine 2B receptor makes it a valuable tool for dissecting the roles of this receptor in various biological systems .

Several compounds share structural similarities with BW 723C86 hydrochloride, particularly within the realm of tryptamines and serotonin receptor agonists. Here are some notable examples:

Compound NameStructure TypeKey Activity
BW 723C86Indole-basedSelective agonist for 5-hydroxytryptamine 2B receptor
PD070904Indole-basedAgonist for serotonin receptors
SerotoninIndole-basedNatural neurotransmitter
5-Methoxy-N,N-dimethyltryptamineTryptamine derivativeAgonist for multiple serotonin receptors
TryptophanAmino acid precursorPrecursor to serotonin

BW 723C86 hydrochloride is unique due to its specific action on the 5-hydroxytryptamine 2B receptor, which differentiates it from other compounds that may act on broader ranges of serotonin receptors or have different pharmacological profiles .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

322.0906621 g/mol

Monoisotopic Mass

322.0906621 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8JMH6M2ELN

Wikipedia

BW-723C86

Dates

Modify: 2023-08-15
1: Agosto-Marlin IM, Nichols NL, Mitchell GS. Systemic inflammation inhibits serotonin receptor 2-induced phrenic motor facilitation upstream from BDNF/TrkB signaling. J Neurophysiol. 2018 Jun 1;119(6):2176-2185. doi: 10.1152/jn.00378.2017. Epub 2018 Mar 7. PubMed PMID: 29513151; PubMed Central PMCID: PMC6032128.
2: Belmer A, Quentin E, Diaz SL, Guiard BP, Fernandez SP, Doly S, Banas SM, Pitychoutis PM, Moutkine I, Muzerelle A, Tchenio A, Roumier A, Mameli M, Maroteaux L. Positive regulation of raphe serotonin neurons by serotonin 2B receptors. Neuropsychopharmacology. 2018 Jun;43(7):1623-1632. doi: 10.1038/s41386-018-0013-0. Epub 2018 Feb 5. PubMed PMID: 29453444; PubMed Central PMCID: PMC5983540.
3: Liu Y, Wang Z, Li J, Ban Y, Mao G, Zhang M, Wang M, Liu Y, Zhao B, Shen Q, Xu Q, Wang N. Inhibition of 5-Hydroxytryptamine Receptor 2B Reduced Vascular Restenosis and Mitigated the β-Arrestin2-Mammalian Target of Rapamycin/p70S6K Pathway. J Am Heart Assoc. 2018 Jan 30;7(3). pii: e006810. doi: 10.1161/JAHA.117.006810. PubMed PMID: 29382665; PubMed Central PMCID: PMC5850233.
4: Njie-Mbye YF, Robinson J, Mitchell-Bush L, Mckoy M, Opere CA, Ohia SE, Sharif N. Pharmacology of Serotonin Receptors Causing Contraction of Isolated Bovine Posterior Ciliary Arteries: Role in Ocular Blood Flow. J Ocul Pharmacol Ther. 2018 Jan/Feb;34(1-2):134-140. doi: 10.1089/jop.2017.0124. Epub 2018 Jan 25. PubMed PMID: 29369737.
5: Ohia SE, Njie-Mbye YF, Robinson J, Mitchell L, Mckoy M, Opere CA, Sharif NA. Serotonin-2B/2C Receptors Mediate Bovine Ciliary Muscle Contraction: Role in Intraocular Pressure Regulation. J Ocul Pharmacol Ther. 2018 Jan/Feb;34(1-2):70-75. doi: 10.1089/jop.2017.0123. Epub 2018 Jan 24. PubMed PMID: 29364761.
6: Dahan D, Hien TT, Tannenberg P, Ekman M, Rippe C, Boettger T, Braun T, Tran-Lundmark K, Tran PK, Swärd K, Albinsson S. MicroRNA-Dependent Control of Serotonin-Induced Pulmonary Arterial Contraction. J Vasc Res. 2017;54(4):246-256. doi: 10.1159/000478013. Epub 2017 Aug 11. PubMed PMID: 28796998.
7: Cataldo LR, Mizgier ML, Bravo Sagua R, Jaña F, Cárdenas C, Llanos P, Busso D, Olmos P, Galgani JE, Santos JL, Cortés VA. Prolonged Activation of the Htr2b Serotonin Receptor Impairs Glucose Stimulated Insulin Secretion and Mitochondrial Function in MIN6 Cells. PLoS One. 2017 Jan 27;12(1):e0170213. doi: 10.1371/journal.pone.0170213. eCollection 2017. PubMed PMID: 28129327; PubMed Central PMCID: PMC5271329.
8: Mironova GY, Avdonin PP, Goncharov NV, Jenkins RO, Avdonin PV. Inhibition of protein tyrosine phosphatases unmasks vasoconstriction and potentiates calcium signaling in rat aorta smooth muscle cells in response to an agonist of 5-HT2B receptors BW723C86. Biochem Biophys Res Commun. 2017 Jan 29;483(1):700-705. doi: 10.1016/j.bbrc.2016.12.079. Epub 2016 Dec 13. PubMed PMID: 27986565.
9: Park SW, Noh HJ, Kim JM, Kim B, Cho SI, Kim YS, Woo NS, Kim SH, Bae YM. Facilitation of serotonin-induced contraction of rat mesenteric artery by ketamine. Korean J Physiol Pharmacol. 2016 Nov;20(6):605-611. Epub 2016 Oct 28. PubMed PMID: 27847437; PubMed Central PMCID: PMC5106394.
10: Pratt WE, Clissold KA, Lin P, Cain AE, Ciesinski AF, Hopkins TR, Ilesanmi AO, Kelly EA, Pierce-Messick Z, Powell DS, Rosner IA. A systematic investigation of the differential roles for ventral tegmentum serotonin 1- and 2-type receptors on food intake in the rat. Brain Res. 2016 Oct 1;1648(Pt A):54-68. doi: 10.1016/j.brainres.2016.07.016. Epub 2016 Jul 16. PubMed PMID: 27431937; PubMed Central PMCID: PMC5018453.
11: Oh EJ, Park JI, Lee JE, Myung CH, Kim SY, Chang SE, Hwang JS. A Novel Role of Serotonin Receptor 2B Agonist as an Anti-Melanogenesis Agent. Int J Mol Sci. 2016 Apr 12;17(4):546. doi: 10.3390/ijms17040546. PubMed PMID: 27077852; PubMed Central PMCID: PMC4849002.
12: Miwa H, Koseki J, Oshima T, Hattori T, Kase Y, Kondo T, Fukui H, Tomita T, Ohda Y, Watari J. Impairment of gastric accommodation induced by water-avoidance stress is mediated by 5-HT2B receptors. Neurogastroenterol Motil. 2016 May;28(5):765-78. doi: 10.1111/nmo.12775. Epub 2016 Feb 2. PubMed PMID: 26833428.
13: Naito K, Moteki H, Kimura M, Natsume H, Ogihara M. Serotonin 5-HT2B Receptor-Stimulated DNA Synthesis and Proliferation Are Mediated by Autocrine Secretion of Transforming Growth Factor-α in Primary Cultures of Adult Rat Hepatocytes. Biol Pharm Bull. 2016;39(4):570-7. doi: 10.1248/bpb.b15-00923. Epub 2016 Jan 23. PubMed PMID: 26804134.
14: Naito K, Tanaka C, Mitsuhashi M, Moteki H, Kimura M, Natsume H, Ogihara M. Signal Transduction Mechanism for Serotonin 5-HT2B Receptor-Mediated DNA Synthesis and Proliferation in Primary Cultures of Adult Rat Hepatocytes. Biol Pharm Bull. 2016;39(1):121-9. doi: 10.1248/bpb.b15-00735. Epub 2015 Nov 14. PubMed PMID: 26567725.
15: Watts SW, Darios ES, Seitz BM, Thompson JM. 5-HT is a potent relaxant in rat superior mesenteric veins. Pharmacol Res Perspect. 2015 Feb;3(1):e00103. doi: 10.1002/prp2.103. Epub 2015 Jan 5. PubMed PMID: 25692021; PubMed Central PMCID: PMC4317234.
16: Schmitz B, Ullmer C, Segelcke D, Gwarek M, Zhu XR, Lübbert H. BF-1--a novel selective 5-HT2B receptor antagonist blocking neurogenic dural plasma protein extravasation in guinea pigs. Eur J Pharmacol. 2015 Mar 15;751:73-80. doi: 10.1016/j.ejphar.2015.01.043. Epub 2015 Feb 7. PubMed PMID: 25666387.
17: Nadeev AD, Kudryavtsev IV, Serebriakova MK, Avdonin PV, Zinchenko VP, Goncharov NV. [DUAL PROAPOPTOTIC AND PRONECROTIC EFFECT OF HYDROGEN PEROXIDE ON HUMAN UMBILICAL VEIN ENDOTHELIAL CELLS]. Tsitologiia. 2015;57(12):909-16. Russian. PubMed PMID: 26995970.
18: Matsumoto T, Watanabe S, Taguchi K, Kobayashi T. Mechanisms underlying increased serotonin-induced contraction in carotid arteries from chronic type 2 diabetic Goto-Kakizaki rats. Pharmacol Res. 2014 Sep;87:123-32. doi: 10.1016/j.phrs.2014.07.001. Epub 2014 Jul 15. PubMed PMID: 25034165.
19: Pérez Maceira JJ, Mancebo MJ, Aldegunde M. The involvement of 5-HT-like receptors in the regulation of food intake in rainbow trout (Oncorhynchus mykiss). Comp Biochem Physiol C Toxicol Pharmacol. 2014 Apr;161:1-6. doi: 10.1016/j.cbpc.2013.12.003. Epub 2013 Dec 21. PubMed PMID: 24365333.
20: Aira Z, Buesa I, García del Caño G, Bilbao J, Doñate F, Zimmermann M, Azkue JJ. Transient, 5-HT2B receptor-mediated facilitation in neuropathic pain: Up-regulation of PKCγ and engagement of the NMDA receptor in dorsal horn neurons. Pain. 2013 Sep;154(9):1865-77. doi: 10.1016/j.pain.2013.06.009. Epub 2013 Jun 12. PubMed PMID: 23769718.

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